molecular formula C10H6Cl2N2O B13702802 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one

Cat. No.: B13702802
M. Wt: 241.07 g/mol
InChI Key: NBPPKMCEZZSZDY-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is an organic compound characterized by the presence of a pyrazinone ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,4-dichloroaniline with glyoxal in the presence of a base to form the corresponding pyrazine derivative. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Pyrazinone N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted pyrazinones

Scientific Research Applications

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)pyrazine
  • 2,4-Dichlorophenylpyrazole
  • 2,4-Dichlorophenylpyrimidine

Uniqueness

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15)

InChI Key

NBPPKMCEZZSZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CNC2=O

Origin of Product

United States

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